Anhydro Vinblastine-d3 Disulfate Salt is a derivative of the vinca alkaloid vinblastine, which is known for its significant role in cancer treatment due to its antitumor properties. This compound is part of a broader class of vinca alkaloids that are utilized in chemotherapy. Anhydro Vinblastine-d3 Disulfate Salt is characterized by its unique molecular structure and its ability to interact with cellular components, particularly microtubules, which are essential for cell division.
Vinca alkaloids, including vinblastine, are naturally derived from the periwinkle plant (Catharanthus roseus). The synthesis of Anhydro Vinblastine-d3 Disulfate Salt involves chemical modifications to vinblastine, enhancing its pharmacological properties and potentially reducing side effects associated with traditional vinblastine therapy.
Anhydro Vinblastine-d3 Disulfate Salt falls under the classification of alkaloids, specifically vinca alkaloids. These compounds are known for their complex structures and biological activities, primarily their ability to inhibit mitosis by disrupting microtubule dynamics.
The synthesis of Anhydro Vinblastine-d3 Disulfate Salt typically involves several steps:
Anhydro Vinblastine-d3 Disulfate Salt has a complex molecular structure characterized by multiple rings and functional groups. The key features include:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
Anhydro Vinblastine-d3 Disulfate Salt participates in various chemical reactions that are crucial for its biological activity:
The interactions with tubulin can be quantitatively assessed using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), which measure binding affinities and kinetics.
Anhydro Vinblastine-d3 Disulfate Salt exerts its pharmacological effects primarily through:
Research indicates that vinca alkaloids like Anhydro Vinblastine-d3 exhibit significant binding affinities for tubulin, with dissociation constants in the nanomolar range, highlighting their potency as antitumor agents.
Relevant analyses often include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to understand thermal stability and decomposition patterns.
Anhydro Vinblastine-d3 Disulfate Salt is primarily utilized in cancer research and treatment due to its ability to inhibit cell division:
The ongoing research into derivatives like Anhydro Vinblastine-d3 aims to improve therapeutic outcomes while minimizing adverse effects associated with traditional vinca alkaloids.
Vinca alkaloids represent one of oncology's most significant phytochemical discoveries, originating from the Madagascar periwinkle plant (Catharanthus roseus). These microtubule-targeting agents revolutionized cancer chemotherapy following their identification in the 1950s. Vinblastine and vincristine emerged as first-generation compounds with established efficacy against hematological malignancies and solid tumors. Their mechanism involves binding to tubulin dimers, inhibiting microtubule assembly, and arresting cell division at metaphase—an antimitotic effect that remains clinically valuable [3] [9].
The development of second-generation derivatives like vinorelbine and third-generation compounds such as vinflunine addressed limitations of early vinca alkaloids, including dose-limiting neurotoxicity and drug resistance. Anhydrovinblastine occupies a unique position in this evolutionary timeline as a semisynthetic intermediate between vinblastine and newer derivatives. Unlike natural vinca alkaloids extracted from limited plant sources, anhydrovinblastine became accessible through chemical synthesis, representing an important step toward sustainable production [9]. Preclinical studies established its broad-spectrum anticancer activity, laying the foundation for deuterated analog development.
Table 1: Evolution of Vinca Alkaloid Therapeutics
Generation | Representative Compounds | Key Advancements |
---|---|---|
First | Vinblastine, Vincristine | Natural plant isolates; foundational antimitotic activity |
Second | Vinorelbine | Semisynthetic; reduced neurotoxicity |
Third | Vinflunine | Fully synthetic; enhanced tubulin binding |
Experimental | Anhydrovinblastine-d3 | Deuterated analog; improved metabolic stability |
Anhydro Vinblastine-d3 Disulfate Salt (C46H57D3N4O16S2) incorporates three deuterium atoms at specific molecular positions—a strategic modification that significantly alters its pharmacokinetic profile without changing its primary mechanism of action. Deuterium, a stable hydrogen isotope with twice the atomic mass, forms stronger carbon bonds (C-D vs C-H), potentially reducing the rate of metabolic transformations catalyzed by cytochrome P450 enzymes. This deuterium kinetic isotope effect (DKIE) aims to preserve the active molecular structure during systemic circulation, extending half-life and bioavailability [1] [5].
The disulfate salt form enhances water solubility, addressing a critical limitation of many hydrophobic anticancer compounds. With a molecular weight of 992.13 g/mol, this deuterated derivative maintains the core structural elements essential for tubulin interaction: the catharanthine and vindoline moieties bridged by a carbon-carbon linkage. The strategic deuteration occurs at positions influencing metabolic vulnerability while preserving the tertiary structure required for binding at the vinca domain of β-tubulin [1] [5] [6]. Research indicates that such structural refinements can significantly enhance cytotoxic potential while potentially mitigating off-target effects associated with rapid metabolism into toxic intermediates.
Table 2: Molecular Specifications of Anhydro Vinblastine-d3 Disulfate Salt
Property | Specification | Functional Significance |
---|---|---|
Molecular Formula | C46H57D3N4O16S2 | Deuterium positioning at metabolically vulnerable sites |
Molecular Weight | 992.13 g/mol | Optimal size for membrane permeability and tubulin interaction |
Salt Form | Disulfate | Enhanced aqueous solubility for pharmaceutical processing |
Chemical Structure | Deuterated vinca alkaloid | Preserved tubulin-binding domains with modified metabolic stability |
In contemporary oncology research, Anhydro Vinblastine-d3 Disulfate Salt bridges phytochemical discovery and rational drug design. Its development exemplifies two key strategies in modern antineoplastic development: deuteriation for metabolic optimization and molecular stabilization through salt formation. Preclinical studies demonstrate significant cytotoxic potential against diverse human cancer cell lines, with particular efficacy against H460 non-small cell lung carcinoma xenografts in murine models [1] [5]. This positions it as a promising candidate for overcoming resistance mechanisms observed in conventional vinca alkaloid therapy.
The compound's relevance extends to targeted drug delivery systems. Its improved metabolic stability makes it suitable for incorporation into nanoparticle carriers and liposomal formulations, potentially enhancing tumor-specific accumulation. Additionally, as a deuterated chemical probe, it facilitates advanced pharmacokinetic studies of vinca alkaloid metabolism using mass spectrometry—the deuterium atoms create distinctive spectral signatures that allow researchers to track the parent compound and metabolites with high sensitivity [3] [6].
Phase I clinical data for non-deuterated anhydrovinblastine (administered every 3 weeks to patients with refractory solid tumors) established a maximum tolerated dose of 21 mg/m², with stable disease observed in metastatic non-small cell lung cancer and sarcoma patients [4]. These findings provide a clinical foundation for evaluating the deuterated analog, which potentially offers enhanced exposure and reduced dosing frequency. Current research explores its integration with complementary therapeutic approaches, including:
Table 3: Clinical Trial Parameters for Anhydrovinblastine (Non-deuterated)
Parameter | Findings | Implications for Deuterated Analog | |
---|---|---|---|
Recommended Phase II Dose | 21 mg/m² | Baseline for deuterated analog dosing | |
Dose-Limiting Toxicities | Constipation, neutropenia, nausea/vomiting | Potential mitigation through improved metabolic stability | |
Pharmacokinetic Profile | Linear kinetics; clearance 26.4 L/h/m²; t½=18h | Deuterated form may exhibit reduced clearance | |
Observed Activity | Stable disease in NSCLC and sarcoma | Indications for deuterated analog development | [4] |
As the pharmaceutical pipeline increasingly features deuterated drugs (e.g., deutetrabenazine), Anhydro Vinblastine-d3 Disulfate Salt represents oncology's parallel innovation. Its ongoing evaluation addresses critical challenges in cytotoxic therapy: extending therapeutic half-life, reducing interpatient variability, and potentially expanding the therapeutic window of vinca alkaloid-based treatments—particularly for refractory solid tumors where treatment options remain limited [3] [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1